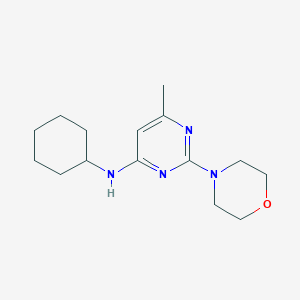

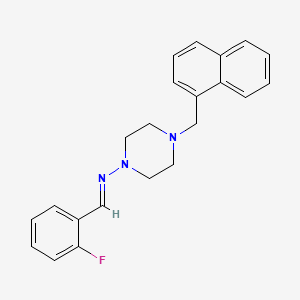

N-cyclohexyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The focus on derivatives of N-cyclohexyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine in scientific research spans various domains, including the synthesis of new heterocyclic compounds, investigation of their molecular structures, and the exploration of their chemical and physical properties. These compounds are of interest due to their potential applications in materials science, chemistry, and pharmacology.

Synthesis Analysis

Research into the synthesis of derivatives related to N-cyclohexyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine involves several key strategies, including cyclocondensation reactions and cross-coupling reactions. For instance, Karimian et al. (2017) detailed the cyclocondensation of 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol with various reagents under mild conditions, leading to the synthesis of novel derivatives (Karimian, Eshghi, Bakavoli, & Shiri, 2017). Martínez et al. (2012) demonstrated the use of palladium-catalyzed cross-coupling reactions for synthesizing 4,6-disubstituted 2-(4-morpholinyl)pyrimidines, emphasizing the method's efficiency and versatility (Martínez, Pérez-Caaveiro, Peña-López, Sarandeses, & Pérez Sestelo, 2012).

Molecular Structure Analysis

Investigations into the molecular structure of these compounds reveal significant insights into their chemical behavior and potential applications. Lai, Mohr, and Tiekink (2006) explored the crystal packing of isomeric compounds, highlighting the importance of C–H⋯N and π⋯π interactions, which are crucial for understanding the stability and reactivity of these molecules (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

The chemical reactivity of N-cyclohexyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine derivatives involves various reactions, including nucleophilic substitutions and condensation reactions, enabling the synthesis of a wide range of heterocyclic compounds. This versatility is demonstrated in the work by Mamedov et al. (2019), where ethyl bromopyruvate was used to afford tetrahydroindole derivatives through a series of efficient reactions (Mamedov, Zamaletdinova, Syakaev, Khafizova, Latypov, & Sinyashin, 2019).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, thermal stability, and crystalline structure, have been characterized to understand their suitability for various applications. For example, the work by Aydinli, Sayil, and Ibiş (2010) on the crystal structures of derivatives provides insight into their stability and potential for material science applications (Aydinli, Sayil, & Ibiş, 2010).

Chemical Properties Analysis

Exploring the chemical properties, such as reactivity under different conditions and the potential for forming various derivatives, expands the understanding of these compounds' utility in synthetic chemistry. The research by Bonacorso et al. (2018) illustrates the synthesis of quinoline derivatives, highlighting the compounds' photophysical and biomolecular binding properties, which are essential for developing new materials and pharmaceuticals (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).

科学的研究の応用

Luminescent Labeling and Bioconjugation

Compounds structurally related to N-cyclohexyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine have been explored for their potential in luminescent labeling and bioconjugation. The development of luminescent cyclometalated iridium(III) diimine complexes, which display intense and long-lived luminescence, enables their application as biological labeling reagents. These complexes have been employed to label various biological molecules, highlighting their utility in enhancing the visualization and detection of biomolecular interactions (Lo et al., 2003).

Organic Synthesis and Medicinal Chemistry

The structural motif of N-cyclohexyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine serves as a versatile building block in organic synthesis, leading to the development of novel organic compounds with potential medicinal applications. A novel synthetic approach allows for the efficient synthesis of pyrindines and tetrahydroquinolines, showcasing the utility of related structures in constructing complex heterocyclic systems with potential pharmacological activity (Yehia et al., 2002).

Chemical Synthesis and Characterization

Research into the synthesis and characterization of new derivatives of related compounds has contributed to the development of materials with unique properties. For instance, the synthesis of new derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine has led to compounds with distinct spectroscopic and microanalytical characteristics, expanding the toolkit available for chemical research and development (Karimian et al., 2017).

Host-Guest Chemistry

The study of host selectivity behavior of compounds structurally related to N-cyclohexyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has shed light on the principles governing host-guest interactions. Such studies are pivotal in the design of molecular recognition systems, which have applications ranging from catalysis to the development of novel therapeutic agents (Barton et al., 2021).

Analytical Chemistry

In the realm of analytical chemistry, the study of morpholine and cyclohexylamine (components related to the structure of interest) in aqueous solutions has been facilitated by ion chromatography. This analytical technique provides a sensitive and selective method for the quantification of these compounds, demonstrating the importance of related structures in the development of analytical methodologies for water treatment and monitoring (Gilbert et al., 1984).

特性

IUPAC Name |

N-cyclohexyl-6-methyl-2-morpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-12-11-14(17-13-5-3-2-4-6-13)18-15(16-12)19-7-9-20-10-8-19/h11,13H,2-10H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDOWGYZRKVJCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-6-methyl-2-(morpholin-4-yl)pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5504446.png)

![2-[(2-fluorobenzylidene)amino]phenol](/img/structure/B5504459.png)

![(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504479.png)

![2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B5504481.png)

![N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5504485.png)

![N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5504512.png)

![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)

![N-1,9-dioxaspiro[5.5]undec-4-ylpyridine-3-sulfonamide](/img/structure/B5504527.png)